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Compound of Interest

Compound Name: (Rac)-Finerenone

Cat. No.: B045162 Get Quote

A comprehensive examination of the selective, non-steroidal mineralocorticoid receptor

antagonist, finerenone, reveals its development and clinical use exclusively as a single S-

enantiomer. This guide provides a detailed side-by-side comparison of the pharmacokinetic

profile of finerenone against its racemate, highlighting the established data for the active

enantiomer and the absence of clinical data for the racemic mixture.

Finerenone is a pure S-enantiomer, and extensive clinical evaluation has focused solely on this

form.[1] In vivo studies have demonstrated no racemization, meaning the S-enantiomer does

not convert to its R-enantiomer in the body.[1] Consequently, a direct comparative

pharmacokinetic study between finerenone and its racemate has not been a focus of clinical

development, as the therapeutic entity is the single enantiomer. While finerenone is initially

synthesized as a racemic mixture, the active (S)-enantiomer is isolated for therapeutic use

through chiral column chromatography.

This comparison, therefore, summarizes the well-documented pharmacokinetic profile of

finerenone and notes the lack of available data for its racemate.
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Parameter Finerenone (S-enantiomer) Finerenone Racemate

Absorption

Bioavailability 43.5%[1][2] Data not available

Tmax (Time to Peak

Concentration)
0.5 - 1.25 hours[1] Data not available

Effect of Food

No clinically relevant effect on

AUC; Cmax may be slightly

reduced and Tmax prolonged

with a high-fat, high-calorie

meal.[1]

Data not available

Distribution

Volume of Distribution (Vss) 52.6 L[2] Data not available

Plasma Protein Binding
~92%, predominantly to

albumin.[3]
Data not available

Metabolism

Major Metabolizing Enzymes
CYP3A4 (~90%) and CYP2C8

(~10%).[3]
Data not available

Active Metabolites None identified.[3] Data not available

Excretion

Half-life (t1/2) 2-3 hours.[1] Data not available

Route of Elimination

Primarily renal (~80% of the

dose recovered in urine) and

to a lesser extent via feces

(~20%).[1]

Data not available

Unchanged Drug in Excreta

Less than 1% of the dose is

excreted unchanged in urine.

[1]

Data not available
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The pharmacokinetic parameters for finerenone have been established through a series of

Phase I, II, and III clinical trials. Below are representative methodologies employed in these

studies.

Absolute Bioavailability Study
Objective: To determine the absolute bioavailability of finerenone and to characterize its

pharmacokinetic profile after oral and intravenous administration.

Methodology: This was an open-label, randomized, two-period crossover study in healthy

male volunteers.

Treatment Arms:

A single oral dose of finerenone (e.g., 5 mg tablet).

A single intravenous infusion of finerenone (e.g., 1 mg over 1 hour).

Sampling: Serial blood samples were collected at predefined time points before and after

drug administration to measure plasma concentrations of finerenone. Urine was also

collected to determine the amount of unchanged drug excreted.

Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax

(Maximum Concentration), Tmax, and t1/2 were calculated using non-compartmental

analysis. Absolute bioavailability was calculated as the ratio of the dose-normalized AUC

after oral administration to the AUC after intravenous administration.

Drug-Drug Interaction Studies
Objective: To investigate the effect of inhibitors of CYP3A4 and CYP2C8 on the

pharmacokinetics of finerenone.

Methodology: These were open-label, one-sequence, crossover studies in healthy male

volunteers.

Procedure: Participants received a single oral dose of finerenone alone in the first period.

In the second period, they received a strong or moderate inhibitor of a specific CYP
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enzyme (e.g., itraconazole for CYP3A4, gemfibrozil for CYP2C8) for several days to reach

steady-state, followed by co-administration of a single oral dose of finerenone.

Sampling and Analysis: Serial blood samples were collected to determine finerenone

plasma concentrations. The geometric mean ratios of AUC and Cmax with and without the

inhibitor were calculated to quantify the magnitude of the interaction.

Visualizing Finerenone's Mechanism of Action and
Clinical Trial Workflow
Finerenone Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cytoplasm Nucleus

Aldosterone

Mineralocorticoid
Receptor (MR)

Binds to

MR-Aldosterone
ComplexFinerenone

Blocks MR-Aldosterone
Complex

Translocation Hormone Response
Element (HRE)

Binds to Pro-inflammatory &
Pro-fibrotic Gene

Transcription

Initiates Inflammation &
Fibrosis

Leads to

Subject Screening
& Enrollment

Drug Administration
(Oral or IV)

Serial Blood &
Urine Sampling

Bioanalytical Assay
(LC-MS/MS)

Pharmacokinetic
Analysis

Data Interpretation
& Reporting

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b045162?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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